

GC-MS analysis protocol for 2,3,4-Trimethylphenol

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Compound of Interest

Compound Name: 2,3,4-Trimethylphenol

Cat. No.: B109512

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An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **2,3,4-Trimethylphenol**

Introduction

2,3,4-Trimethylphenol is a substituted phenolic compound used as an intermediate in the synthesis of various chemical products, including antioxidants and pharmaceuticals. Accurate and reliable quantification of this analyte is essential for process monitoring, quality control, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2,3,4-trimethylphenol**.^[1] This method offers excellent sensitivity and specificity, ensuring precise measurement even in complex matrices. This application note provides a detailed protocol for the analysis of **2,3,4-Trimethylphenol** using GC-MS.

Experimental Protocols

This section details the complete workflow for the analysis of **2,3,4-Trimethylphenol**, from sample preparation to data acquisition.

Instrumentation and Reagents

- **Instrumentation:** A standard Gas Chromatography system equipped with a Mass Spectrometric detector (e.g., Agilent 8890 GC with 7000D Triple Quadrupole GC/MS or

equivalent).[1]

- Reagents: **2,3,4-Trimethylphenol** reference standard (>98% purity), internal standard (e.g., 2,4,6-Trimethylphenol), HPLC-grade or GC-grade solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexane), Anhydrous Sodium Sulfate, and derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[2]

Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **2,3,4-Trimethylphenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an appropriate internal standard (e.g., 2,4,6-Trimethylphenol) in methanol.
- Working Standard Solutions: Create a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., hexane or ethyl acetate) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each standard with a constant concentration of the internal standard.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

- Liquid Samples (e.g., Aqueous Solutions):
 - To 5 mL of the sample, add a known amount of the internal standard.
 - Adjust the sample pH to be acidic (pH ~5-6) to ensure the phenol is in its protonated form.
 - Perform a liquid-liquid extraction by adding 5 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[2]
 - Vortex the mixture vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic layer. Repeat the extraction two more times.

- Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
[2]
- Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent suitable for GC injection (e.g., hexane).[1][2]
- Solid Samples (e.g., Soil, Chemical Mixtures):
 - Accurately weigh a known amount of the homogenized sample.
 - Add a known amount of the internal standard.
 - Perform a solvent extraction using a suitable organic solvent like methanol or an acetone/hexane mixture.[1]
 - Employ sonication or shaking to ensure efficient extraction.[1][3]
 - Filter the extract to remove solid particulates.[1][3]
 - Evaporate the solvent and reconstitute as described for liquid samples.
- Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization can be performed.[2]
 - To the dried sample residue, add 100 μ L of a silylating agent like BSTFA with 1% TMCS.
[2]
 - Add 50 μ L of a solvent such as pyridine or acetonitrile.[2]
 - Cap the vial tightly and heat at 70°C for 30 minutes.[2]
 - Cool to room temperature before GC-MS analysis.[2]

GC-MS Instrumental Parameters

The following parameters are recommended but may require optimization based on the specific instrument.

Parameter	Recommended Setting
Gas Chromatograph (GC)	
GC Column	HP-5ms, DB-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1][4]
Inlet Mode	Splitless[4]
Inlet Temperature	250°C[1][4]
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow rate of 1.0 - 1.2 mL/min.[1][4]
Oven Temperature Program	Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min at 280°C.[1][5]
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI) at 70 eV.[1][4]
Source Temperature	230°C[1]
Quadrupole Temperature	150°C[1]
Acquisition Mode	Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.[1][4]
SIM Ions	Quantifier: m/z 121. Qualifier: m/z 136.

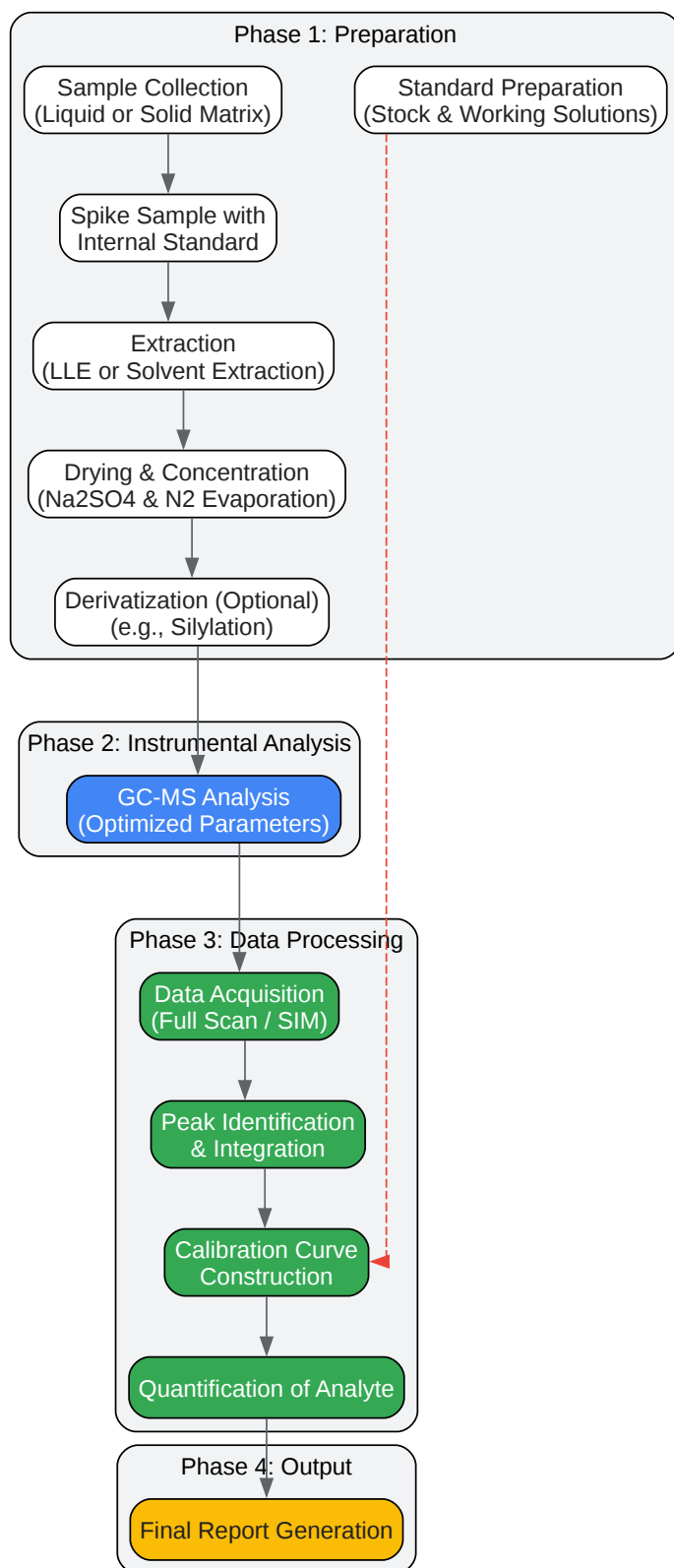
Data Presentation

Quantitative data should be organized for clarity and easy comparison. The table below summarizes expected analytical parameters for the analysis of **2,3,4-Trimethylphenol**.

Parameter	Expected Value
Compound	2,3,4-Trimethylphenol
Molecular Formula	C ₉ H ₁₂ O[6][7]
Molecular Weight	136.19 g/mol [6][7]
Kovats Retention Index	~1261 (semi-standard non-polar column)[7]
Quantifier Ion (m/z)	121 ([M-CH ₃] ⁺)
Qualifier Ion (m/z)	136 ([M] ⁺)
Linearity Range (Typical)	0.1 - 50 µg/mL
Correlation Coefficient (r ²)	≥ 0.995[4][8]
Limit of Detection (LOD)	0.05 - 0.5 µg/mL (instrument dependent)[8]
Limit of Quantification (LOQ)	0.1 - 1.5 µg/mL (instrument dependent)[8]
Precision (%RSD)	≤ 10%[4]
Accuracy (% Recovery)	90 - 110%[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS analysis protocol.



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